molecular formula C6H8F2N2 B13714506 2-(Difluoromethyl)-1-ethyl-1H-imidazole

2-(Difluoromethyl)-1-ethyl-1H-imidazole

Cat. No.: B13714506
M. Wt: 146.14 g/mol
InChI Key: UPEBKEWIIPRWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-1-ethyl-1H-imidazole is an organic compound with the molecular formula C 6 H 8 F 2 N 2 and a molecular weight of 146.14 g/mol [ ]. Its structure features an imidazole ring, a nitrogen-containing heterocycle that is a key functional fragment in many biomolecules and medicinal drugs [ ]. The imidazole ring is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets through multiple noncovalent interactions [ ]. This electron-rich aromatic system is widely investigated for its potential to regulate epigenetic enzymes, such as sirtuins, which are Class III histone deacetylases (HDACs) involved in cellular processes and disease progression [ ]. Researchers are increasingly exploring imidazole derivatives as regulators of these enzymes, designing them for specific target selectivity and improved pharmacokinetic properties [ ]. As a building block, this compound can be used in the synthesis of more complex molecules for applications in pharmaceutical research and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H8F2N2

Molecular Weight

146.14 g/mol

IUPAC Name

2-(difluoromethyl)-1-ethylimidazole

InChI

InChI=1S/C6H8F2N2/c1-2-10-4-3-9-6(10)5(7)8/h3-5H,2H2,1H3

InChI Key

UPEBKEWIIPRWSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(F)F

Origin of Product

United States

Preparation Methods

Deoxyfluorination of (Hydroxymethyl)imidazole Precursors

A classical and well-documented method involves the deoxyfluorination of 2-(hydroxymethyl)-1-ethyl-1H-imidazole using specialized fluorinating agents such as Deoxo-Fluor or related reagents. This approach was detailed by Dolensky and Kirk (2002), who prepared 2-(difluoromethyl)imidazoles by converting hydroxymethyl or formylimidazole precursors into their corresponding difluoromethyl derivatives through replacement of hydroxyl groups with fluorine atoms.

  • Reaction conditions : Typically, the hydroxymethylimidazole is treated with a deoxyfluorinating reagent under controlled temperature conditions.
  • Yields : The method provides moderate to good yields of the difluoromethylated product.
  • Selectivity : High regioselectivity for the C-2 position is observed.
Step Reagents/Conditions Outcome
1 Synthesis of 2-(hydroxymethyl)-1-ethyl-1H-imidazole Precursor for fluorination
2 Treatment with Deoxo-Fluor or similar reagent Conversion to this compound

This method is advantageous due to the availability of hydroxymethyl precursors and the straightforward fluorination step.

Electrophilic Difluoromethylation Using Difluoromethylating Reagents

Another approach involves the use of electrophilic difluoromethylating agents such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine or related reagents, which can transfer the difluoromethyl group to nucleophilic sites on the imidazole ring.

  • Typical procedure : The imidazole substrate (e.g., 1-ethylimidazole) is reacted with the difluoromethylating reagent in polar aprotic solvents like DMF at moderate temperatures (around 60 °C).
  • Reaction time : Approximately 14 hours under nitrogen atmosphere.
  • Purification : After quenching and extraction, the product is purified by silica gel chromatography.
  • Yield : Yields around 70% have been reported for similar difluoromethylated heterocycles.
Parameter Details
Substrate 1-ethyl-1H-imidazole
Difluoromethylating agent N-tosyl-S-difluoromethyl-S-phenylsulfoximine (or analog)
Solvent Dimethylformamide (DMF)
Temperature 60 °C
Reaction time 14 hours
Yield ~70%

This method provides a direct route to introduce the difluoromethyl group electrophilically, which can be advantageous for late-stage functionalization.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Deoxyfluorination of hydroxymethyl precursor Hydroxymethylimidazole + Deoxo-Fluor High regioselectivity, straightforward Requires preparation of precursor Moderate to high
Electrophilic difluoromethylation Difluoromethylating agent + DMF, 60 °C, 14 h Direct introduction, good yield Requires specialized reagents ~70
Cyclization from fluorinated ketones Fluorinated methyl ketone + ammonium acetate One-pot synthesis, diverse substituents Less reported for 1-ethyl derivative Variable

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl imidazole oxides, while substitution reactions can produce a variety of difluoromethyl-substituted imidazoles .

Scientific Research Applications

Biological Applications

Research indicates that 2-(Difluoromethyl)-1-ethyl-1H-imidazole exhibits significant biological activity, particularly as an antimicrobial and antifungal agent . Its mechanism of action often involves interaction with specific enzymes or receptors, potentially modulating their activity through enhanced binding affinity due to the difluoromethyl group.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties against various pathogens. For instance, it has shown efficacy against Staphylococcus aureus, including methicillin-resistant strains, as well as Candida albicans . The minimum inhibitory concentration (MIC) values indicate that it can be effective at low concentrations, highlighting its potential for therapeutic use.

Pathogen MIC (µg/mL)
Staphylococcus aureus< 1
Methicillin-resistant S. aureus< 3.9
Candida albicans< 7.8

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial activity. It is being investigated as a drug candidate for various therapeutic applications, including:

  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes critical in disease pathways.
  • Cancer Treatment : Preliminary studies suggest it may have anticancer properties, potentially acting on multiple cancer types through various mechanisms .

Case Studies

Several case studies highlight the effectiveness of this compound in different applications:

  • Antimicrobial Efficacy : A recent study demonstrated that formulations containing this compound significantly reduced bacterial load in infected models compared to controls.
  • Cancer Research : In vitro studies showed that the compound inhibited the proliferation of cancer cell lines such as HCT116 and MCF-7, indicating its potential role in cancer therapy .
  • Enzyme Interaction Studies : Research focused on the binding mechanisms of this compound with specific enzymes revealed that its difluoromethyl group enhances lipophilicity and selectivity towards these targets, crucial for its efficacy .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
2-(Difluoromethyl)-1-ethyl-1H-imidazole 1: Ethyl; 2: Difluoromethyl C₆H₈F₂N₂ 160.16*
1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole 1: 2,2-Difluoroethyl; 2: Ethyl C₇H₁₀F₂N₂ 160.16
2-Ethyl-4-methyl-1H-imidazole 1: H; 2: Ethyl; 4: Methyl C₆H₁₀N₂ 110.16
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 1: H; 2: 4-Fluorophenyl C₁₃H₉FN₂ 226.23
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives 1: Biphenyl-methyl; 2: Varied C₂₉H₂₁F₃N₂ (e.g.) 454.49

*Calculated based on evidence.

Key Observations :

  • Fluorine Impact: Fluorine at position 2 (difluoromethyl) or on aryl groups (e.g., 4-fluorophenyl in ) enhances metabolic stability and dipole interactions compared to non-fluorinated analogs like 2-ethyl-4-methyl-1H-imidazole .
  • Steric Effects : Bulky substituents (e.g., biphenyl-methyl in ) reduce solubility but may improve target binding through hydrophobic interactions.
  • Electronic Effects : Ethyl groups increase lipophilicity (logP), while methoxy or acetamide substituents (e.g., in ) introduce hydrogen-bonding capabilities.

Physicochemical Properties

Data from synthesis and characterization studies:

Compound Melting Point (°C) logP (Calculated) Solubility (mg/mL) Yield (%)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 180–182 3.2 0.15 (DMSO) 92
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole (Compound 13) N/A 5.1 <0.01 (Water) 75
Ethyl 1H-imidazole-1-acetate N/A 1.8 10.2 (Ethanol) 85

Trends :

  • Fluorinated compounds exhibit higher logP values, correlating with improved membrane permeability but reduced aqueous solubility .
  • Aryl-substituted imidazoles (e.g., biphenyl derivatives) show extremely low water solubility, limiting their pharmacokinetic profiles .

Q & A

Basic: What are the optimal synthetic routes for 2-(difluoromethyl)-1-ethyl-1H-imidazole in laboratory settings?

Methodological Answer:
The synthesis typically involves two key steps: (1) introduction of the difluoromethyl group and (2) alkylation of the imidazole nitrogen .

  • Step 1 : Nucleophilic difluoromethylation using reagents like TMSCF2H (trimethylsilyl difluoromethyl) under basic conditions (e.g., KOH or CsF) .
  • Step 2 : Alkylation of the imidazole nitrogen with ethyl bromide or ethyl iodide in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .
    Optimization Tips :
  • Use anhydrous conditions to prevent hydrolysis of the difluoromethyl group.
  • Monitor reaction progress via TLC or LC-MS to minimize side products like over-alkylation.

Basic: How can researchers characterize the electronic effects of the difluoromethyl group in this compound?

Methodological Answer:
The difluoromethyl group (-CF2H) significantly alters the compound’s electronic properties:

  • Spectroscopic Analysis :
    • ¹⁹F NMR : Chemical shifts between -110 to -120 ppm indicate the presence of -CF2H .
    • IR Spectroscopy : Stretching vibrations at 1100–1200 cm⁻¹ confirm C-F bonds .
  • Computational Studies :
    • Density Functional Theory (DFT) calculations reveal enhanced electron-withdrawing effects compared to -CH3 or -CH2F groups, impacting hydrogen-bonding capabilities .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction is critical for resolving stereochemical uncertainties:

  • Data Collection : Use SHELXL for structure refinement, ensuring high-resolution data (≤ 0.8 Å) to resolve CF2H group geometry .
  • Key Parameters :
    • Torsion Angles : Analyze N-C-C-F dihedral angles to confirm the spatial orientation of the difluoromethyl group.
    • Hydrogen Bonding : Identify interactions between the imidazole ring and adjacent molecules (e.g., C-H···F contacts) .
      Example : A similar compound, 2-(difluoromethyl)-1H-benzimidazole, showed planar imidazole rings with CF2H adopting a staggered conformation .

Advanced: How should researchers address contradictory biological activity data in enzyme inhibition assays?

Methodological Answer:
Contradictions often arise from assay conditions or target flexibility:

  • Experimental Validation :
    • Repeat assays under standardized conditions (pH, temperature, enzyme source).
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
  • Structural Insights :
    • Perform molecular docking (e.g., AutoDock Vina) to compare binding poses across different enzyme conformations .
      Case Study : For EGFR inhibitors, fluorinated imidazoles showed variable IC₅₀ values due to differences in kinase domain flexibility .

Advanced: What computational strategies predict metabolic stability of fluorinated imidazoles?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic half-life and cytochrome P450 interactions .
    • Metabolite Identification : Employ MetaSite to simulate phase I/II metabolism, focusing on defluorination or imidazole ring oxidation .
      Key Finding : The difluoromethyl group reduces oxidative metabolism compared to non-fluorinated analogs, enhancing metabolic stability .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent moisture absorption.
    • Light Sensitivity : Protect from UV light to avoid photodegradation of the imidazole ring.
  • Stability Monitoring :
    • Conduct periodic HPLC analysis to detect degradation products (e.g., hydrolyzed difluoromethyl groups).

Advanced: How does the difluoromethyl group influence binding affinity in protein-ligand interactions?

Methodological Answer:
The -CF2H group enhances binding via:

  • Hydrogen Bonding : Fluorine atoms act as weak hydrogen-bond acceptors with backbone amides .
  • Lipophilicity : Increased logP values improve membrane permeability, as shown in MDCK cell assays .
    Experimental Data :
Parameter-CH3 Derivative-CF2H Derivative
logP 1.22.5
IC₅₀ (nM) 15045
Data adapted from fluorinated drug studies .

Basic: What spectroscopic techniques are essential for purity assessment?

Methodological Answer:

  • ¹H/¹⁹F NMR : Confirm absence of ethyl or difluoromethyl group impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with < 5 ppm error.
  • Elemental Analysis : Match calculated vs. experimental C/F/N ratios (±0.3%).

Advanced: What strategies mitigate synthetic challenges in large-scale fluorination?

Methodological Answer:

  • Flow Chemistry : Use microreactors to enhance heat transfer and reduce side reactions during difluoromethylation .
  • Catalytic Systems : Employ Cu(I) or Pd(0) catalysts to improve yield in cross-coupling reactions .

Advanced: How do structural modifications (e.g., ethyl vs. bulkier groups) impact biological activity?

Methodological Answer:

  • Steric Effects : Bulkier groups (e.g., isopropyl) reduce target binding but improve selectivity.
  • Case Study :
    • Ethyl Derivative : IC₅₀ = 45 nM (EGFR).
    • Isopropyl Derivative : IC₅₀ = 220 nM (EGFR) but >10x selectivity over off-target kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.